molecular formula C16H20N4O4 B11007895 3-[3-Methyl-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-YL)pentanamido]propanoic acid

3-[3-Methyl-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-YL)pentanamido]propanoic acid

Cat. No.: B11007895
M. Wt: 332.35 g/mol
InChI Key: FPWBCRARUYFYMB-YGRLFVJLSA-N
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Description

3-[3-Methyl-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-YL)pentanamido]propanoic acid is a complex organic compound featuring a benzotriazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-Methyl-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-YL)pentanamido]propanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the benzotriazine core, followed by the introduction of the methyl and pentanamido groups. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.

    Benzotriazine Core Formation: The initial step involves the cyclization of appropriate precursors to form the benzotriazine ring. This can be achieved through reactions involving hydrazine derivatives and ortho-substituted aromatic compounds under acidic or basic conditions.

    Functional Group Introduction: Subsequent steps involve the introduction of the methyl group at the 3-position and the pentanamido group at the 2-position. These steps may involve alkylation and amidation reactions, respectively.

    Final Assembly: The final step includes the coupling of the benzotriazine derivative with propanoic acid under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-Methyl-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-YL)pentanamido]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, often using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the benzotriazine ring or the side chains. Typical reagents include halides and organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-[3-Methyl-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-YL)pentanamido]propanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its potential as a ligand. It may also serve as a probe in biochemical assays.

Medicine

Med

Properties

Molecular Formula

C16H20N4O4

Molecular Weight

332.35 g/mol

IUPAC Name

3-[[(2S,3R)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)pentanoyl]amino]propanoic acid

InChI

InChI=1S/C16H20N4O4/c1-3-10(2)14(15(23)17-9-8-13(21)22)20-16(24)11-6-4-5-7-12(11)18-19-20/h4-7,10,14H,3,8-9H2,1-2H3,(H,17,23)(H,21,22)/t10-,14+/m1/s1

InChI Key

FPWBCRARUYFYMB-YGRLFVJLSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)NCCC(=O)O)N1C(=O)C2=CC=CC=C2N=N1

Canonical SMILES

CCC(C)C(C(=O)NCCC(=O)O)N1C(=O)C2=CC=CC=C2N=N1

Origin of Product

United States

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